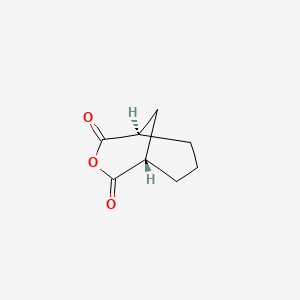

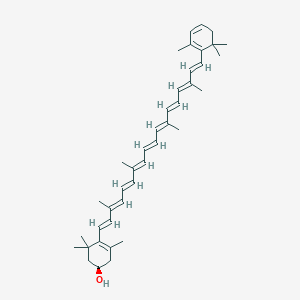

methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Übersicht

Beschreibung

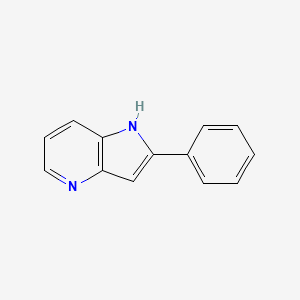

Methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (2MOB) is a cyclic compound that has recently been studied for its potential applications in the fields of science and medicine. It is a heterocyclic compound composed of a benzoxazine ring, which is a heterocycle containing both oxygen and nitrogen atoms, and a methyl carboxylate group. 2MOB has been found to have a variety of properties and potential applications, including its ability to act as a catalyst, its potential as a new drug target, and its ability to act as a scaffold for various types of chemical reactions.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agent Development

Compounds similar to methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate have been investigated for their antimicrobial properties. These studies suggest that there is potential for this compound to be developed as a lead for new antimicrobial agents .

Cytotoxicity Profiling

Related compounds have been used to investigate cytotoxic profiles against human normal and tumor cells. This indicates that our compound of interest could be used in cancer research to study its effects on cell viability .

Drug Synthesis

The structural similarity of this compound to pyrrole-3-carboxylic acid amides, which are central to successful drugs like Atorvastatin and Sunitinib, suggests it could be useful in the synthesis of new pharmaceuticals .

Chiral Precursor Synthesis

Research indicates that enantiomers of related compounds can be synthesized from common chiral precursors. This implies that methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate could serve as a chiral precursor in stereoselective synthesis .

Organic Synthesis Research

Derivatives of similar esters have been prepared through base-catalyzed reactions with ethyl acetoacetate. This suggests that our compound could be used in organic synthesis research to create various derivatives with potential applications .

Eigenschaften

IUPAC Name |

methyl 2-methyl-3-oxo-4H-1,4-benzoxazine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-6-10(13)12-8-5-7(11(14)15-2)3-4-9(8)16-6/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBHFXRCAVZUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443095 | |

| Record name | methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179950-77-7 | |

| Record name | methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Fluorophenoxy)-n-[(1s)-1-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B1366357.png)

![7-Methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1366360.png)

![1-[(3,5-Dichlorophenyl)methyl]piperidin-3-amine](/img/structure/B1366381.png)